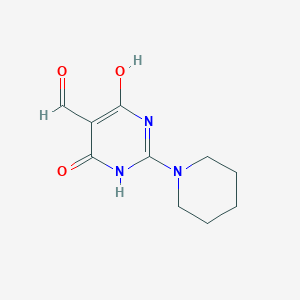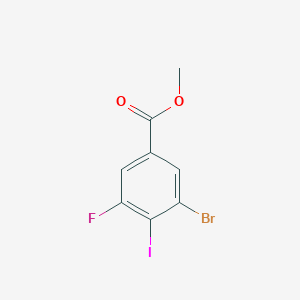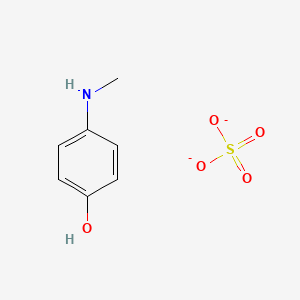
4-(Methylamino)phenol;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
4-(Methylamino)phenol sulfate can be synthesized through several methods. One common method involves the methylation of 4-aminophenol or the reaction of hydroquinone with methylamine . The resulting compound is then converted to its sulfate salt form. Industrial production methods typically involve large-scale synthesis using these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Methylamino)phenol sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It acts as a reducing agent in the preparation of silver nanomaterials.
Substitution: It can participate in substitution reactions with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Methylamino)phenol sulfate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Methylamino)phenol sulfate involves its role as a reducing agent. It donates electrons to other molecules, thereby reducing them. This property is utilized in its applications as a photographic developer and in the preparation of silver nanomaterials . The molecular targets and pathways involved include the reduction of silver ions to form silver nanoparticles and the oxidation of aromatic compounds to quinones .
Comparison with Similar Compounds
4-(Methylamino)phenol sulfate is unique due to its specific structure and properties. Similar compounds include:
4-Aminophenol: Lacks the methyl group, making it less effective as a reducing agent.
Hydroquinone: A strong reducing agent but lacks the methylamino group, which provides additional reactivity in 4-(Methylamino)phenol sulfate.
These comparisons highlight the uniqueness of 4-(Methylamino)phenol sulfate in terms of its reactivity and applications.
Properties
Molecular Formula |
C7H9NO5S-2 |
|---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
4-(methylamino)phenol;sulfate |
InChI |
InChI=1S/C7H9NO.H2O4S/c1-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h2-5,8-9H,1H3;(H2,1,2,3,4)/p-2 |
InChI Key |
OHYPPUOVSUINHM-UHFFFAOYSA-L |
Canonical SMILES |
CNC1=CC=C(C=C1)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


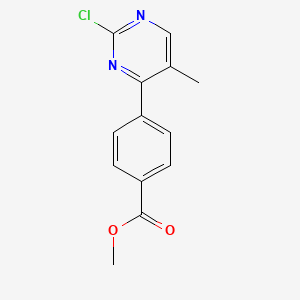
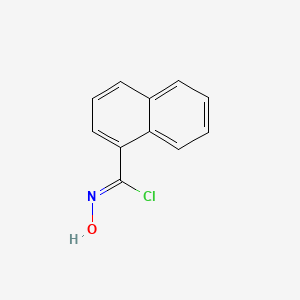
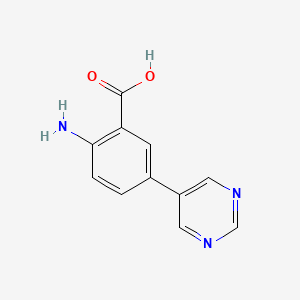
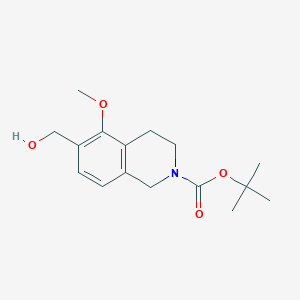

![2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B13916424.png)
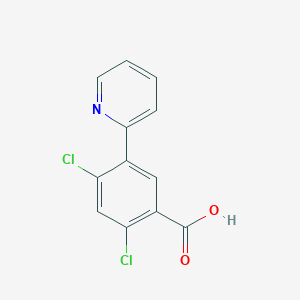
![N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B13916433.png)
![(5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13916434.png)
